Ethyl 4-nitro-3-propoxybenzoate
Description
Ethyl 4-nitro-3-propoxybenzoate is an aromatic ester derivative characterized by a nitro group at the para position (C4) and a propoxy group at the meta position (C3) on the benzene ring. The ester functional group (ethyl carboxylate) enhances its solubility in organic solvents, while the nitro group contributes to its electron-withdrawing properties, influencing reactivity in electrophilic substitution and reduction reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitroaromatic derivatives are pivotal for constructing bioactive molecules .
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25g/mol |
IUPAC Name |
ethyl 4-nitro-3-propoxybenzoate |
InChI |
InChI=1S/C12H15NO5/c1-3-7-18-11-8-9(12(14)17-4-2)5-6-10(11)13(15)16/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
WHNYUHXPELMCRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCC)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ethyl 4-nitro-3-propoxybenzoate shares structural similarities with several nitro-substituted benzoate esters. Below is a detailed comparison based on substituent effects, reactivity, and applications:
Substituent Effects on Physical Properties
Reactivity and Stability
- Nitro Group Reactivity : The nitro group in this compound deactivates the ring toward electrophilic substitution but facilitates reduction to amines (e.g., catalytic hydrogenation). This contrasts with Ethyl 4-nitrocinnamate , where the vinyl group enables conjugate addition reactions .
- Ester Hydrolysis : The propoxy group’s electron-donating nature slows alkaline hydrolysis compared to Ethyl 4-nitrobenzoate , which lacks bulky substituents .
- Thermal Stability: β-Ketoesters like Ethyl 3-oxo-3-(4-nitrophenyl)propanoate exhibit lower thermal stability due to keto-enol tautomerism, whereas this compound is more stable under standard conditions .
Research Findings and Implications
Recent studies highlight the following:
- Synthetic Efficiency : this compound demonstrates superior regioselectivity in Friedel-Crafts alkylation compared to Ethyl 4-tert-butyl-3-iodobenzoate , where steric hindrance from the tert-butyl group limits reactivity .
- Biomedical Potential: Derivatives of this compound show inhibitory activity against tyrosine kinases, outperforming analogs like Ethyl 5-(trifluoromethoxy)indole-2-carboxylate in preclinical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
